molecular formula C19H25FO2 B1194936 Androst-4-ene-3,17-dione, 16beta-fluoro- CAS No. 2838-94-0

Androst-4-ene-3,17-dione, 16beta-fluoro-

Cat. No. B1194936
CAS RN: 2838-94-0
M. Wt: 304.4 g/mol
InChI Key: WVGGMHNJNOYSMF-HKQXQEGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta-Fluoroandrost-4-ene-3,17-dione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Aromatase Inhibition

Androst-4-ene-3,17-dione, including its fluorine-containing derivatives, has been identified as a potent inhibitor of the aromatase enzyme. This enzyme is crucial for the biosynthesis of estrogens, and its inhibition can be significant in various medical applications, especially in the treatment of estrogen-dependent diseases like certain types of breast cancer. A study by Mann and Pietrzak (1984) elaborated on the synthesis of these compounds and their role as aromatase inhibitors (Mann & Pietrzak, 1984).

Microbial Transformation

The compound undergoes microbial transformation, which is significant in biotechnological applications. For instance, Beauveria bassiana, a fungus, has been used to transform androst-4-ene-3,17-dione, producing hydroxylated and reduced metabolites, as noted by Xiong et al. (2006). This process is essential in the production of pharmaceutical intermediates (Xiong et al., 2006).

Steroid Synthesis and Modification

The compound serves as a starting material for the synthesis of various steroids. Zhang and Qiu (2006) described an efficient synthesis method for 5alpha-androst-1-ene-3,17-dione, a prodrug, from androst-4-ene-3,17-dione. Such synthetic methods are crucial for developing new therapeutic agents (Zhang & Qiu, 2006).

Anticancer Applications

Compounds derived from androst-4-ene-3,17-dione have shown potential in anticancer applications. Hegazy et al. (2012) reported on steroidal metabolites transformed by Marchantia polymorpha cultures that exhibited significant inhibition of breast cancer cell growth, highlighting the potential of these derivatives in cancer therapy (Hegazy et al., 2012).

Solid-State Photodimerization

The compound exhibits interesting properties under UV radiation, as noted in a study by DellaGreca et al. (2002), where androst-4-ene-3,17-dione underwent photodimerization in the solid state. This property can be explored for the development of novel compounds with potential therapeutic applications (DellaGreca et al., 2002).

properties

CAS RN

2838-94-0

Product Name

Androst-4-ene-3,17-dione, 16beta-fluoro-

Molecular Formula

C19H25FO2

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16S)-16-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-16H,3-8,10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1

InChI Key

WVGGMHNJNOYSMF-HKQXQEGQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)F)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C

Other CAS RN

2838-94-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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